molecular formula C9H8N2O2 B13536535 3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid

3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B13536535
M. Wt: 176.17 g/mol
InChI Key: NRYRDTGWJWVHGG-UHFFFAOYSA-N
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Description

3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C9H8N2O2. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methylpyrazole with a suitable pyridine derivative, followed by carboxylation . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted compounds .

Mechanism of Action

The mechanism of action of 3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-methylpyrazolo[1,5-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c1-6-4-10-11-5-7(9(12)13)2-3-8(6)11/h2-5H,1H3,(H,12,13)

InChI Key

NRYRDTGWJWVHGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CN2N=C1)C(=O)O

Origin of Product

United States

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